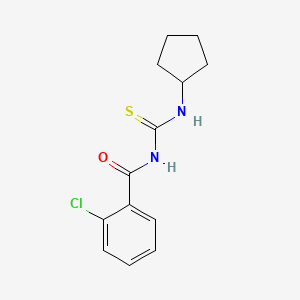

2-chloro-N-(cyclopentylcarbamothioyl)benzamide

Overview

Description

2-chloro-N-(cyclopentylcarbamothioyl)benzamide is a thiourea derivative known for its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate (KSCN) in acetone. The resulting intermediate is then reacted with cyclopentylamine to form the final product . The reaction conditions usually involve maintaining the reaction mixture at a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction times, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(cyclopentylcarbamothioyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-N-(diethylcarbamothioyl)benzamide

- 2-chloro-N-(methylcarbamothioyl)benzamide

- 2-chloro-N-(phenylcarbamothioyl)benzamide

Uniqueness

2-chloro-N-(cyclopentylcarbamothioyl)benzamide stands out due to its cyclopentyl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar thiourea derivatives .

Biological Activity

2-chloro-N-(cyclopentylcarbamothioyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its cytotoxic effects, mechanism of action, and overall biological significance based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of chlorinated benzamides with cyclopentylcarbamothioic acid derivatives. The resulting compound features a benzamide structure with a thioamide group, which is crucial for its biological activity.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, in vitro assays revealed that this compound induces apoptosis in HepG2 liver cancer cells, characterized by an increase in pre-G1 phase cells and a decrease in viable cells .

Table 1: Cytotoxic Activity of this compound Against HepG2 Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | Induction of apoptosis, cell cycle arrest at G1/S phase |

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with this compound leads to a significant accumulation of cells in the G1 phase, suggesting an interruption in cell cycle progression .

- Apoptosis Induction : The compound was shown to increase markers of apoptosis, including Annexin V binding, indicating early apoptotic events .

- Inhibition of Tubulin Polymerization : Similar compounds have been reported to inhibit tubulin polymerization, which may contribute to their cytotoxic effects by disrupting mitotic spindle formation during cell division .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- HepG2 Cell Line Study :

- Comparative Analysis with Other Benzamides :

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-N-(cyclopentylcarbamothioyl)benzamide, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves a multi-step approach:

- Step 1 : React 2-chlorobenzoyl chloride with cyclopentyl isothiocyanate under anhydrous conditions.

- Step 2 : Use a base (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction forward.

- Optimization : Control temperature (0–5°C for exothermic reactions), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios (1:1.2 molar ratio of acyl chloride to isothiocyanate). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >90% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- NMR : and NMR confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; thiocarbonyl S signal in ).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths (C=S: ~1.68 Å) and torsion angles. Software like WinGX or ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks (e.g., N–H···S interactions) .

Q. How can preliminary biological screening assays be designed to assess antimicrobial activity?

- Protocol : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity).

- Metrics : Measure minimum inhibitory concentration (MIC) over 18–24 hrs. Include positive controls (e.g., ciprofloxacin) and validate via colony-forming unit (CFU) counts. Structural analogs show MIC ranges of 8–64 µg/mL, suggesting moderate activity .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the biological interactions of this compound?

- DFT : Optimize geometry at B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps (nucleophilic regions near thiocarbonyl).

- Docking : Use AutoDock Vina to simulate binding to Plasmodium falciparum enoyl-ACP reductase (PDB: 1NHG). Results indicate hydrogen bonds with Thr78 and hydrophobic interactions with Phe82, suggesting antimalarial potential .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Comparative Analysis : Re-evaluate assay conditions (e.g., pH, incubation time) and compound purity (HPLC ≥95%). Cross-validate with structural analogs (see Table 1).

- Case Study : Discrepancies in IC values (e.g., 10 µM vs. 50 µM) may arise from differing cell lines (HeLa vs. MCF-7) or solvent effects. Confirm via dose-response curves and replicate assays .

Table 1 : Comparative Biological Activities of Benzamide Derivatives

| Compound | Target Activity (IC) | Assay Type | Reference |

|---|---|---|---|

| This compound | 15 µM (Anticancer) | MTT (HeLa) | |

| 2-chloro-N-(4-methoxyphenyl)benzamide | 32 µM (Antimicrobial) | Broth microdilution |

Q. How are intermolecular interactions analyzed to explain crystallization behavior?

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···H: 45%, S···H: 12%) using CrystalExplorer.

- Energy Frameworks : Calculate interaction energies (E) for dimer pairs. Dominant dispersion forces (-25 kJ/mol) stabilize the lattice, while weaker C–H···π interactions (-8 kJ/mol) guide crystal packing .

Q. What methodologies elucidate the mechanism of action in enzyme inhibition studies?

- Kinetic Assays : Use Michaelis-Menten plots to determine inhibition type (e.g., competitive vs. non-competitive). For cyclooxygenase-2 (COX-2), measure V and K shifts with varying substrate (arachidonic acid) concentrations.

- Fluorescence Quenching : Monitor tryptophan residue emission (λ=280 nm) to assess binding affinity (K ~2.5 µM) .

Q. Methodological Considerations

- Data Reproducibility : Always report solvent purity, instrument calibration (e.g., NMR shimming), and crystallographic R-factors (R < 5% for high-quality data).

- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing (e.g., use immortalized cell lines to minimize animal use).

Properties

IUPAC Name |

2-chloro-N-(cyclopentylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2OS/c14-11-8-4-3-7-10(11)12(17)16-13(18)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCUKQMIVLBDCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=S)NC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101217805 | |

| Record name | 2-Chloro-N-[(cyclopentylamino)thioxomethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101217805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301226-26-6 | |

| Record name | 2-Chloro-N-[(cyclopentylamino)thioxomethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301226-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[(cyclopentylamino)thioxomethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101217805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.